molecular formula C19H21NO B1292433 2'-Azetidinomethyl-2,3-dimethylbenzophenone CAS No. 898754-85-3

2'-Azetidinomethyl-2,3-dimethylbenzophenone

Cat. No.: B1292433
CAS No.: 898754-85-3
M. Wt: 279.4 g/mol
InChI Key: CQHPCDMCENVNSJ-UHFFFAOYSA-N
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Description

2’-Azetidinomethyl-2,3-dimethylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. This compound has garnered significant attention in recent years due to its unique physical and chemical properties, making it a potential candidate for various fields of research and industry.

Preparation Methods

The synthesis of 2’-Azetidinomethyl-2,3-dimethylbenzophenone involves several steps. One common synthetic route includes the reaction of 2,3-dimethylbenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

2’-Azetidinomethyl-2,3-dimethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2’-Azetidinomethyl-2,3-dimethylbenzophenone has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of materials, pharmaceuticals, and fine chemicals due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2’-Azetidinomethyl-2,3-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2’-Azetidinomethyl-2,3-dimethylbenzophenone can be compared with other benzophenone derivatives, such as:

  • 2,4-Dimethylbenzophenone
  • 4-Methylbenzophenone
  • 2,2’-Dimethylbenzophenone

What sets 2’-Azetidinomethyl-2,3-dimethylbenzophenone apart is its unique azetidinomethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(2,3-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-7-5-10-17(15(14)2)19(21)18-9-4-3-8-16(18)13-20-11-6-12-20/h3-5,7-10H,6,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHPCDMCENVNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643706
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-85-3
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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